(E)-2-acetamido-N-(2-naphthalen-1-ylethyl)-3-phenylprop-2-enamide
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Overview
Description
(E)-2-acetamido-N-(2-naphthalen-1-ylethyl)-3-phenylprop-2-enamide is a complex organic compound with a unique structure that includes an acetamido group, a naphthyl group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-acetamido-N-(2-naphthalen-1-ylethyl)-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, followed by their coupling under specific conditions. For example, the synthesis might involve the following steps:
Preparation of the Acetamido Intermediate: This can be achieved by reacting acetic anhydride with an appropriate amine.
Formation of the Naphthyl Intermediate: This step involves the alkylation of naphthalene with an appropriate alkyl halide.
Coupling Reaction: The final step involves coupling the acetamido and naphthyl intermediates with a phenylprop-2-enamide derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-acetamido-N-(2-naphthalen-1-ylethyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
(E)-2-acetamido-N-(2-naphthalen-1-ylethyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-acetamido-N-(2-naphthalen-1-ylethyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: These compounds have similar structural features and biological activities.
Quinolines and Quinazolines: These compounds are known for their kinase inhibitory activity and are used in similar applications.
Uniqueness
(E)-2-acetamido-N-(2-naphthalen-1-ylethyl)-3-phenylprop-2-enamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer specific biological activities and properties that are not found in other similar compounds.
Properties
IUPAC Name |
(E)-2-acetamido-N-(2-naphthalen-1-ylethyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-17(26)25-22(16-18-8-3-2-4-9-18)23(27)24-15-14-20-12-7-11-19-10-5-6-13-21(19)20/h2-13,16H,14-15H2,1H3,(H,24,27)(H,25,26)/b22-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXBDUINHPUDNO-CJLVFECKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NCCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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